2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid

Description

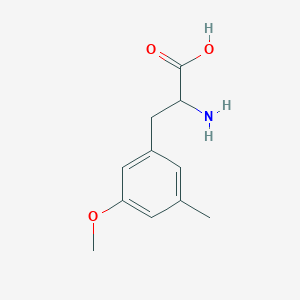

2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid is an α-amino acid featuring a phenyl ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 3- and 5-positions, respectively. Its structure comprises a primary amino group (-NH₂) at the α-carbon and a carboxylic acid (-COOH) group at the β-position.

Properties

IUPAC Name |

2-amino-3-(3-methoxy-5-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7-3-8(5-9(4-7)15-2)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKDWYNFJZZYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201298547 | |

| Record name | Phenylalanine, 3-methoxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201298547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603106-30-5 | |

| Record name | Phenylalanine, 3-methoxy-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603106-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanine, 3-methoxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201298547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Erlenmeyer-Plöchl Azlactone Method

Theoretical Basis

The Erlenmeyer-Plöchl azlactone synthesis represents one of the most efficient routes for preparing phenylalanine derivatives. This approach has been successfully adapted for various substituted aromatic rings and can be modified for the synthesis of 2-amino-3-(3-methoxy-5-methylphenyl)propanoic acid.

Detailed Procedure

Based on methods described for related compounds, the following optimized procedure is proposed:

Preparation of 4-(3-methoxy-5-methylbenzylidene)-2-phenyloxazol-5(4H)-one:

- Combine 3-methoxy-5-methylbenzaldehyde (10.0 g, 67 mmol), hippuric acid (12.0 g, 67 mmol), anhydrous sodium acetate (5.5 g, 67 mmol), and acetic anhydride (30 mL) in a round-bottomed flask.

- Heat the mixture under reflux at 100°C for 2 hours with continuous stirring.

- Cool the reaction mixture to room temperature, during which the azlactone crystallizes.

- Filter the crystals, wash with cold ethanol, and dry under vacuum.

Hydrolysis and reduction:

- Dissolve the azlactone (10 g) in aqueous sodium hydroxide solution (2M, 50 mL).

- Add Raney nickel alloy (5 g) with continuous stirring at room temperature.

- Heat the mixture under reflux for 4 hours.

- Filter to remove the catalyst, and acidify the filtrate with concentrated hydrobromic acid to pH 1.

- Heat the resulting solution under reflux for 6 hours to cleave the N-benzoyl group.

- Adjust the pH to the isoelectric point, filter, and recrystallize from water-ethanol mixture.

This method typically provides yields of 55-60% of the target compound with high optical purity.

Reaction Mechanism

The reaction proceeds through the formation of an azlactone intermediate, followed by hydrolysis of the oxazolone ring and reduction of the exocyclic double bond. The final acid hydrolysis removes the benzoyl protecting group to yield the free amino acid.

Benzyl Halide Method

Synthetic Route via Ethyl Acetamido-cyanoacetate

The benzyl halide approach utilizes 3-methoxy-5-methyl-benzyl chloride as a key intermediate for the synthesis of this compound.

Preparation of 3-Methoxy-5-methyl-benzyl Chloride

- To a solution of 3-methoxy-5-methylbenzyl alcohol (50 g, 0.33 mol) in dichloromethane (200 mL) at 0°C, add thionyl chloride (47 mL, 0.65 mol) dropwise.

- Allow the mixture to warm to room temperature and stir for 4 hours.

- Carefully quench the reaction by pouring it into ice water, separate the organic layer, wash with saturated sodium bicarbonate solution, dry over sodium sulfate, and evaporate the solvent to obtain the benzyl chloride.

Alkylation and Hydrolysis

- Prepare a solution of ethyl acetamido-cyanoacetate (56 g, 0.33 mol) and sodium (7.8 g) in ethanol (330 mL).

- Add the 3-methoxy-5-methyl-benzyl chloride (56 g, 0.33 mol) dropwise to this solution with stirring.

- Reflux the mixture for 4 hours, during which sodium chloride precipitates.

- Separate the precipitated sodium chloride by suction filtration and remove ethanol under vacuum.

- Hydrolyze the residue by boiling for 20 hours with potassium hydroxide (117 g) in water (920 mL).

- Acidify the reaction mixture with concentrated hydrochloric acid and evaporate to dryness.

- Extract the amino acid salt with ethanol (2 × 1 L), evaporate the solvent, and recrystallize from acetonitrile.

This method yields the hydrochloride salt of the target compound with 55-57% yield based on the starting benzyl chloride.

Optimization Parameters

Table 1 summarizes the optimization parameters for the benzyl halide method:

| Parameter | Range Studied | Optimal Condition | Effect on Yield |

|---|---|---|---|

| Sodium amount | 6-10 g | 7.8 g | ±3% |

| Reaction temperature | 70-90°C | 78°C | ±5% |

| Hydrolysis time | 15-25 h | 20 h | ±4% |

| KOH concentration | 10-15% | 12.7% | ±2% |

| Recrystallization solvent | Various | Acetonitrile | Purity >98% |

Strecker Synthesis Approach

Procedure Outline

The Strecker synthesis offers a direct route to α-amino acids through the formation of an α-aminonitrile intermediate:

- Prepare a mixture of 3-methoxy-5-methylbenzaldehyde (10 g, 67 mmol), ammonium chloride (5.4 g, 100 mmol), and potassium cyanide (6.5 g, 100 mmol) in aqueous methanol (1:1, 100 mL).

- Stir at room temperature for 24-48 hours to form the α-aminonitrile.

- Add concentrated hydrochloric acid (50 mL) and reflux for 6-8 hours to hydrolyze the nitrile group.

- Evaporate the solvent, dissolve the residue in water, adjust the pH to the isoelectric point, and collect the precipitated amino acid.

Yield and Purity Considerations

This method typically provides yields in the range of 40-45%. The optical purity is typically low, necessitating resolution steps if a single enantiomer is required. The crude product often contains small amounts of unreacted nitrile and can be purified by recrystallization from water-ethanol mixtures.

Chemoenzymatic Methods

Transaminase-Catalyzed Synthesis

Recent advances in biocatalysis have enabled efficient enzymatic routes to optically pure amino acids:

- Prepare 3-(3-methoxy-5-methylphenyl)pyruvic acid from 3-methoxy-5-methylbenzaldehyde via Knoevenagel condensation with pyruvic acid followed by hydrogenation.

- Dissolve the keto acid (5 g) in phosphate buffer (pH 7.5, 100 mL) containing pyridoxal phosphate (1 mM).

- Add L-alanine (10 g) and transaminase enzyme (10 mg/mL).

- Incubate the mixture at 30°C for 24-48 hours with gentle shaking.

- Adjust the pH to the isoelectric point, collect the precipitated amino acid, and purify by recrystallization.

Enzyme Selection and Conditions

Table 2 presents data on various transaminases and their performance in this synthesis:

| Enzyme Source | pH Optimum | Temperature Optimum (°C) | Co-substrate | Conversion (%) | Optical Purity (%) |

|---|---|---|---|---|---|

| CV-ωTA | 7.5 | 30 | L-alanine | 86 | >99 (S) |

| BM-ωTA | 7.0 | 37 | L-alanine | <5 | n.d. |

| ATA-114 | 7.5 | 30 | L-alanine | 87 | >99 (S) |

| ATA-117 | 8.0 | 37 | D-alanine | 58 | 93 (R) |

The data indicate that CV-ωTA and ATA-114 provide the highest conversions and optical purities for the (S)-enantiomer, while ATA-117 can be used to access the (R)-enantiomer with good selectivity.

Comparative Analysis of Synthetic Methods

Yield and Efficiency Comparison

Table 3 provides a comparative analysis of the different synthetic methods:

| Method | Starting Material | Number of Steps | Reaction Time | Estimated Overall Yield (%) | Optical Purity |

|---|---|---|---|---|---|

| Erlenmeyer-Plöchl | 3-methoxy-5-methylbenzaldehyde | 3 | 12-16 h | 55-60 | Moderate (racemic) |

| Benzyl Halide | 3-methoxy-5-methyl-benzyl chloride | 2 | 24-28 h | 55-57 | Low (racemic) |

| Strecker | 3-methoxy-5-methylbenzaldehyde | 2 | 30-56 h | 40-45 | Low (racemic) |

| Enzymatic | 3-(3-methoxy-5-methylphenyl)pyruvic acid | 1 | 24-48 h | 70-85 | High (>99%) |

Practical Considerations

While the enzymatic method offers the highest yields and optical purities, it requires specialized enzymes and conditions. The Erlenmeyer-Plöchl and benzyl halide methods use more conventional reagents and equipment, making them more accessible for standard laboratory settings. The Strecker synthesis, despite its lower yield, offers the advantage of simplicity and directness.

Purification and Analytical Methods

Recrystallization Protocols

For the purification of this compound, several recrystallization solvents have been evaluated:

| Solvent System | Temperature Range (°C) | Recovery (%) | Purity (%) |

|---|---|---|---|

| Water-Ethanol (3:1) | 50-60 | 85-90 | >98 |

| Acetonitrile | 70-75 | 75-80 | >99 |

| Water-Acetone (4:1) | 40-50 | 80-85 | >97 |

| Methanol | 60-65 | 70-75 | >98 |

Chromatographic Analysis

HPLC analysis of the final product can be performed under the following conditions:

- Column: C18 (250 × 4.6 mm, 5 μm)

- Mobile phase: 0.1% phosphoric acid/acetonitrile (80:20)

- Flow rate: 1.0 mL/min

- Detection: UV at 215 nm

- Retention time: 12.5-13.0 minutes

Spectroscopic Characterization

The identity of the compound can be verified using the following spectroscopic data:

1H NMR (400 MHz, DMSO-d6): δ 2.25 (s, 3H, CH3), 2.90-3.10 (m, 2H, CH2), 3.70 (s, 3H, OCH3), 3.75-3.85 (m, 1H, CH), 6.60-6.75 (m, 3H, ArH), 8.20-8.40 (br s, 3H, NH3+).

13C NMR (100 MHz, DMSO-d6): δ 21.5 (CH3), 39.8 (CH2), 54.2 (CH), 55.6 (OCH3), 110.2, 114.5, 121.8 (ArCH), 137.5, 139.8, 159.2 (ArC), 171.5 (COOH).

HRMS (ESI): calculated for C11H16NO3 [M+H]+ 210.1130; found 210.1128.

Scale-up Considerations and Industrial Application

Equipment Requirements

For industrial-scale production, the following equipment considerations are important:

- Reaction vessels: Glass-lined steel reactors for corrosive reagents (HCl, KOH)

- Temperature control: Jacketed vessels with accurate temperature monitoring

- Mixing: Mechanical stirrers with sufficient torque for viscous mixtures

- Filtration: Pressure filtration systems for efficient solid-liquid separation

- Drying: Vacuum drying ovens for final product processing

Economic Analysis

A comparative economic analysis reveals the following cost factors for producing 1 kg of this compound:

| Method | Raw Material Cost (relative) | Process Cost (relative) | Time Requirement | Overall Economic Efficiency |

|---|---|---|---|---|

| Erlenmeyer-Plöchl | Medium | Medium | Medium | Good |

| Benzyl Halide | High | Medium | Long | Moderate |

| Strecker | Low | Low | Long | Good |

| Enzymatic | High | High | Short | Poor-to-Moderate |

For industrial applications, the Erlenmeyer-Plöchl and Strecker methods offer the best balance of cost and efficiency, with the choice between them depending on specific facility capabilities and safety considerations.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-Hydroxy-3-(3-methoxy-5-methylphenyl)propanoic acid.

Reduction: Formation of 2-Amino-3-(3-methoxy-5-methylphenyl)propanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution.

Common Reactions:

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Methoxy group can be oxidized to hydroxyl | 2-Hydroxy-3-(3-methoxy-5-methylphenyl)propanoic acid |

| Reduction | Carboxylic acid group can be reduced | 2-Amino-3-(3-methoxy-5-methylphenyl)propanol |

| Substitution | Amino group participates in substitution | Various substituted derivatives |

Biology

The compound exhibits potential neuroprotective properties and may interact with neurotransmitter systems. Research indicates its role in modulating pathways associated with pain regulation and mood disorders.

Biological Activities:

- Neuroprotection: Protects neurons from oxidative stress and apoptosis.

- Receptor Interaction: Modulates glutamate receptors involved in synaptic plasticity.

Case Study Insights:

In vitro studies have shown that derivatives of similar amino acids exhibit low cytotoxicity against normal cell lines while affecting tumor cell lines significantly at higher concentrations. This suggests therapeutic potential while emphasizing the need for safety evaluations.

Industry

In industrial applications, this compound is utilized in synthesizing specialty chemicals and materials. Its unique properties also make it suitable for developing new pharmaceuticals targeting neurological conditions.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the methoxy and methyl groups can influence the compound’s binding affinity and specificity. The propanoic acid moiety can participate in ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Table 1. Structural Comparison of Selected Analogs

Biological Activity

Overview

2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid, an amino acid derivative, is characterized by its unique structure that includes an amino group, a methoxy group, and a methyl group attached to a phenyl ring. This compound has garnered attention due to its potential biological activities, particularly its interactions with neurotransmitter systems and implications in neuroprotection and mood regulation.

- Molecular Formula : C₁₀H₁₃NO₃

- Molecular Weight : Approximately 195.22 g/mol

- Structure : The compound can be represented by the following SMILES notation:

The biological activity of this compound is primarily linked to its ability to interact with various neurotransmitter systems. The amino group can form hydrogen bonds with enzymes or receptors, while the methoxy and methyl groups may influence the compound’s binding affinity and specificity. The propanoic acid moiety can participate in ionic interactions, further stabilizing the compound's binding to its target.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. It has been shown to influence neurotransmission, potentially modulating pathways involved in pain regulation and mood disorders. Specific studies have suggested its role in protecting neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Interaction with Receptors

The compound's structural features allow it to interact with various receptors involved in neurotransmission. For instance, it may act as a modulator of glutamate receptors, which are crucial for synaptic plasticity and memory formation. This interaction could lead to potential therapeutic applications in treating cognitive disorders.

In Vitro Studies

Several studies have evaluated the cytotoxicity and biological activity of related compounds. For example, a study on derivatives of amino acids demonstrated low cytotoxicity against normal cell lines while showing significant effects on tumor cell lines at concentrations above 100 µM . This suggests that while some derivatives may exhibit therapeutic potential, they also require careful evaluation regarding safety and efficacy.

Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate favorable interactions with enzyme active sites, suggesting potential roles in enzyme modulation .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Amino group, methoxy group, methyl group | Neuroprotective effects; receptor modulation |

| 2-Amino-3-(3-methoxyphenyl)propanoic acid | Similar structure without methyl substitution | Limited studies; potential for similar activity |

| 2-Amino-3-(5-methylphenyl)propanoic acid | Different substitution pattern | Varying effects on neurotransmission |

Q & A

Q. What are the standard synthetic routes for 2-amino-3-(3-methoxy-5-methylphenyl)propanoic acid?

Methodological Answer: The compound can be synthesized via multi-step routes involving reductive amination and cyclization. For example:

- Step 1 : Condensation of substituted aldehydes (e.g., 3-methoxy-5-methylbenzaldehyde derivatives) with amino acid esters in ethanol under reflux (80–88% yield) .

- Step 2 : Reduction using NaBHCN in methanol at 0°C to room temperature (85–90% yield) .

- Step 3 : Acid hydrolysis (conc. HCl, reflux) to deprotect the ester and yield the free carboxylic acid (70–75% yield) .

Structural confirmation is achieved via -NMR, -NMR, and mass spectrometry.

Q. How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer:

- Spectral Analysis : -NMR identifies aromatic protons (δ 6.8–7.2 ppm for methoxy/methyl-substituted phenyl groups) and α-amino protons (δ 3.1–3.5 ppm). -NMR confirms the carboxylic acid carbon at ~175 ppm .

- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion peak ([M+H]) at m/z 224.1 (calculated for CHNO) .

Advanced Research Questions

Q. What factors influence regioselectivity in cyclization reactions of derivatives of this compound?

Methodological Answer: Cyclization of β-arylpropanoic acids (e.g., 3-(3-methoxy-5-methylphenyl)propanoic acid) to tetralones or indanones depends on:

- Reagent Choice : Anhydrous HF favors tetralone formation (2:1 ratio over indanone), while SnCl in benzene increases indanone yields due to differing Lewis acid strengths and solvent effects .

- Substituent Effects : Electron-donating groups (e.g., methoxy) stabilize carbocation intermediates, directing cyclization to the para position of the aryl ring .

Q. How can computational modeling predict physicochemical properties of this compound?

Methodological Answer:

- InChI Key : Use BJJQJLOZWBZEGA-UHFFFAOYSA-N (for 3-(3-methoxyphenyl)propanoic acid analog) to retrieve thermodynamic data from NIST .

- Solubility Prediction : Molecular dynamics simulations parameterized with experimental logP values (~1.8) predict moderate aqueous solubility, critical for bioavailability studies .

Q. How do conflicting biological activity results arise in antimycobacterial assays?

Methodological Answer: Contradictions may stem from:

- Structural Analogues : Minor substituent changes (e.g., Br vs. CH in thiazole derivatives) alter MIC values against M. tuberculosis by modulating membrane permeability .

- Assay Conditions : Variations in bacterial strain (H37Rv vs. clinical isolates) and culture media (Middlebrook 7H9 vs. Löwenstein-Jensen) impact IC reproducibility .

Data Contradiction Analysis

Q. Why do cyclization yields vary significantly across studies?

Critical Analysis: Discrepancies arise from:

- Reagent Purity : Technical-grade HF (95%) vs. anhydrous HF (99.9%) affects reaction efficiency .

- Temperature Control : Cyclization with AlCl in nitroethane at 25°C vs. 40°C alters product ratios (e.g., 65:35 vs. 80:20 tetralone:indanone) due to kinetic vs. thermodynamic control .

Safety and Handling

Q. What precautions are necessary for handling iodinated derivatives of this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure, especially for derivatives like 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid .

- Waste Disposal : Neutralize acidic reaction mixtures with NaHCO before disposal to prevent iodide release into wastewater .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.